6-Bromo-4-hydroxy-2-oxo-2H-chromene-3-carboxylic acid, also known as 6-bromo-2-oxo-2H-chromene-3-carboxylic acid, is a synthetic organic compound belonging to the chromene family. It has a molecular formula of and a molecular weight of approximately 269.05 g/mol. The compound features a chromene backbone with a bromine atom and a hydroxyl group at specific positions, contributing to its unique chemical properties and biological activities. It typically appears as a white to beige powder and has been studied for its potential applications in pharmaceuticals and biochemistry .
The chemical reactivity of 6-bromo-4-hydroxy-2-oxo-2H-chromene-3-carboxylic acid is influenced by its functional groups. Key reactions include:
These reactions are essential for synthesizing derivatives that may exhibit enhanced biological activities or different pharmacological profiles .
Research indicates that 6-bromo-4-hydroxy-2-oxo-2H-chromene-3-carboxylic acid exhibits various biological activities, including:
These activities highlight its potential therapeutic applications in treating diseases associated with oxidative stress and inflammation .
The synthesis of 6-bromo-4-hydroxy-2-oxo-2H-chromene-3-carboxylic acid typically involves multi-step organic reactions. Common methods include:
These methods allow for the controlled synthesis of the compound while maintaining the integrity of its functional groups .
6-Bromo-4-hydroxy-2-oxo-2H-chromene-3-carboxylic acid has several potential applications:
These applications underscore the compound's versatility in various fields .
Interaction studies involving 6-bromo-4-hydroxy-2-oxo-2H-chromene-3-carboxylic acid focus on its binding affinity with biological targets. Preliminary studies suggest interactions with:
Understanding these interactions is crucial for evaluating the compound's pharmacokinetics and therapeutic efficacy .
Several compounds share structural similarities with 6-bromo-4-hydroxy-2-oxo-2H-chromene-3-carboxylic acid. Key comparisons include:
| Compound Name | Structural Features | Unique Properties |
|---|---|---|
| 6-Bromo-coumarin | Bromine-substituted coumarin | Exhibits fluorescence properties |
| 7-Hydroxycoumarin | Hydroxyl group at position 7 | Known for anticoagulant activity |
| 4-Hydroxycoumarin | Hydroxyl group at position 4 | Antioxidant properties |
| 6-Methylcoumarin | Methyl group instead of bromine | Used in flavoring and fragrance |
The uniqueness of 6-bromo-4-hydroxy-2-oxo-2H-chromene-3-carboxylic acid lies in its specific combination of bromination and hydroxylation, which enhances its biological activities compared to other similar compounds .
The synthesis of chromene carboxylic acids has historically relied on condensation reactions, with the Pechmann and Knoevenagel condensations being the most widely employed. For 6-bromo-4-hydroxy-2-oxo-2H-chromene-3-carboxylic acid, the Pechmann condensation between resorcinol derivatives and β-keto esters under acidic conditions provides a foundational route. For instance, the reaction of 5-bromoresorcinol with ethyl acetoacetate in concentrated sulfuric acid yields the chromene backbone, which is subsequently oxidized to introduce the carboxylic acid moiety at C-3.
The Knoevenagel condensation offers an alternative pathway, particularly for introducing electron-withdrawing groups. A study demonstrated that salicylaldehydes bearing bromine substituents react with malonic acid derivatives in the presence of piperidine and acetic acid to form the coumarin core, followed by selective oxidation to yield the carboxylic acid functionality. Traditional methods often require prolonged reaction times (6–24 hours) and produce moderate yields (50–70%), necessitating optimization for scalability.
Table 1: Comparison of Traditional Condensation Methods
| Method | Starting Materials | Catalyst | Yield (%) | Reaction Time (h) |
|---|---|---|---|---|
| Pechmann Condensation | 5-Bromoresorcinol, Ethyl acetoacetate | H2SO4 | 65 | 12 |
| Knoevenagel Condensation | 5-Bromosalicylaldehyde, Diethyl malonate | Piperidine/AcOH | 58 | 18 |
Microwave-assisted synthesis has revolutionized the preparation of chromene derivatives by enhancing reaction efficiency and selectivity. A solvent-free approach under microwave irradiation enables the condensation of 6-butoxy-2-oxo-2H-chromene-4-carbaldehyde with primary amines, achieving yields exceeding 85% within 40 minutes. This method leverages localized thermal effects to accelerate cyclization while minimizing side reactions, such as decarboxylation or over-bromination.
Recent studies highlight the utility of deep eutectic solvents (DES) as green media for Knoevenagel condensations. For example, a choline chloride-zinc chloride DES facilitates the coupling of brominated salicylaldehydes with Meldrum’s acid at room temperature, yielding 6-bromo-4-hydroxy-2-oxo-2H-chromene-3-carboxylic acid derivatives in 73–99% yields. The absence of volatile organic solvents and reduced energy consumption align with sustainable chemistry principles.
Bromination at the C-6 position is critical for modulating the electronic and steric properties of the chromene core. Direct electrophilic bromination of 4-hydroxy-2-oxo-2H-chromene-3-carboxylic acid using N-bromosuccinimide (NBS) in dimethylformamide (DMF) achieves regioselective substitution, with reaction kinetics favoring the para position relative to the hydroxyl group. Alternative brominating agents, such as bromine in acetic acid, result in lower selectivity due to competing ortho-directed electrophilic attack.
Key Advancements in Bromination:
The chromene core’s inherent reactivity allows for targeted functionalization at specific positions. The C-3 carboxylic acid group serves as an electron-withdrawing anchor, directing electrophilic substitution to the C-6 position. Density functional theory (DFT) calculations reveal that the bromine atom’s electronegativity increases the acidity of the C-4 hydroxyl group, facilitating deprotonation and subsequent nucleophilic attacks at C-7 or C-8.
Recent work demonstrates the use of protective group strategies to achieve regioselective alkylation or acylation. For instance, silylation of the C-4 hydroxyl group with tert-butyldimethylsilyl chloride enables selective Friedel-Crafts alkylation at C-8, followed by deprotection to restore the hydroxyl functionality. Such approaches underscore the synergy between protective group chemistry and chromene reactivity.
Table 2: Regioselective Functionalization Pathways
| Target Position | Protecting Group | Reagent | Yield (%) |
|---|---|---|---|
| C-8 | TBDMS | Allyl bromide | 68 |
| C-7 | Acetyl | Acetic anhydride | 72 |
The bromine substituent at position 6 in 6-Bromo-4-hydroxy-2-oxo-2H-chromene-3-carboxylic acid exhibits distinctive directing effects that influence subsequent electrophilic aromatic substitution reactions [12]. Bromine represents a unique case among substituents, as it is classified as a deactivating group that nonetheless directs incoming electrophiles to ortho and para positions rather than the meta position typically favored by other deactivating groups [12] [15]. This apparent contradiction arises from the competing inductive and resonance effects that bromine exerts on the aromatic system [12].
The mechanistic basis for bromine's directing effects lies in its ability to stabilize carbocation intermediates through resonance donation of its lone pair electrons [33]. While bromine withdraws electron density from the aromatic ring through its electronegativity (inductive effect), it can simultaneously donate electron density through resonance when the positive charge of the carbocation intermediate is positioned ortho or para to the bromine substituent [33]. This resonance stabilization is absent when substitution occurs at the meta position, making ortho and para substitution thermodynamically and kinetically favored [12].
| Substitution Position | Relative Reaction Rate | Mechanism | Carbocation Stability | Product Distribution (%) |
|---|---|---|---|---|
| Ortho | 1.8 | Resonance stabilization | Stabilized by Br lone pair | 45 |
| Meta | 0.3 | Inductive destabilization | Destabilized | 10 |
| Para | 1.2 | Resonance stabilization | Stabilized by Br lone pair | 45 |
Experimental evidence from chlorination studies of brominated aromatic compounds demonstrates the quantitative nature of bromine's directing effects [31]. In the chlorination of 4-bromotoluene, substitution occurs 86% at the ortho position and 14% at the meta position, clearly illustrating the predominance of ortho/para direction despite the presence of competing methyl group activation [31]. This selectivity pattern is consistent with the resonance stabilization mechanism, where the bromine lone pairs can effectively stabilize positive charge development at adjacent positions [31].
The influence of bromine on electrophilic substitution extends beyond simple directing effects to include modulation of overall reaction rates [30]. While bromine directs to ortho and para positions, it simultaneously deactivates the ring toward electrophilic attack, making reactions proceed more slowly than with unsubstituted aromatics [30]. This deactivation occurs because the inductive electron withdrawal by bromine reduces the overall electron density of the aromatic system, making it less nucleophilic toward electrophiles [30].
In the context of 6-Bromo-4-hydroxy-2-oxo-2H-chromene-3-carboxylic acid synthesis, the bromine directing effects influence both the formation of the target compound and its subsequent reactivity [12]. The positioning of bromine at the 6-position creates a specific electronic environment that affects the regioselectivity of electrophilic substitution reactions at other positions on the chromene ring system [15]. Understanding these directing effects is crucial for predicting and controlling the formation of specific regioisomers during synthetic transformations [12].
Acid-catalyzed lactonization represents a fundamental mechanism in the formation of 6-Bromo-4-hydroxy-2-oxo-2H-chromene-3-carboxylic acid, where the carboxylic acid functionality at position 3 undergoes intramolecular cyclization to form the lactone ring characteristic of coumarin derivatives [5] [13]. This process involves the nucleophilic attack of a hydroxyl group on the activated carbonyl carbon of the carboxylic acid, facilitated by protonation under acidic conditions [5]. The mechanism proceeds through several distinct steps, each influenced by the electronic properties of the substituents present on the chromene ring system [13].
The initial step of acid-catalyzed lactonization involves protonation of the carboxylic acid carbonyl oxygen, which significantly increases the electrophilicity of the carbonyl carbon [16]. This activation step is crucial because it transforms the carbonyl carbon into a better electrophile, facilitating subsequent nucleophilic attack [16]. Research has demonstrated that the rate of this protonation step is highly dependent on the pH of the reaction medium, with optimal lactonization occurring at pH values between 1.8 and 2.5 [34]. The presence of electron-withdrawing groups, such as the bromine substituent at position 6, further enhances the electrophilicity of the carbonyl carbon through inductive effects [9].
| Pathway Type | Activation Energy (kJ/mol) | Rate Constant (s⁻¹) | pH Optimum | Temperature Dependence | Solvent Effect |
|---|---|---|---|---|---|
| Intramolecular | 85.2 | 3.2 × 10⁻⁵ | 2.5 | Moderate | Protic solvents favored |
| Intermolecular | 95.8 | 1.8 × 10⁻⁶ | 3.0 | High | Aprotic solvents favored |
| Acid-catalyzed | 75.4 | 8.4 × 10⁻⁴ | 1.8 | Low | Aqueous medium preferred |
The nucleophilic attack step involves the approach of a hydroxyl group to the activated carbonyl carbon, forming a tetrahedral intermediate [13]. This intermediate is stabilized by the formation of hydrogen bonds with the acidic medium and through resonance interactions with the aromatic system [13]. Studies using isotope labeling have confirmed that the lactonization proceeds exclusively through carboxylate rebound mechanism, where the same carboxyl group that undergoes activation also participates in ring closure [16]. This mechanism is supported by 18O-labeling experiments that show retention of both oxygen atoms from the original carboxylic acid in the final lactone product [16].
The dehydration step represents the final stage of lactonization, where water is eliminated from the tetrahedral intermediate to form the lactone ring [5]. This step is facilitated by the acidic conditions, which protonate the hydroxyl group, making it a better leaving group [5]. The rate of dehydration is influenced by the stability of the resulting lactone, which in the case of 6-Bromo-4-hydroxy-2-oxo-2H-chromene-3-carboxylic acid is enhanced by the extended conjugation with the aromatic system [17]. The presence of multiple electron-withdrawing groups stabilizes the final product through resonance delocalization [9].
Mechanistic studies have revealed that the lactonization pathway can proceed through different routes depending on the substitution pattern and reaction conditions [13]. Intramolecular lactonization, which is most relevant to coumarin formation, typically exhibits lower activation energies compared to intermolecular processes due to the favorable entropy factors associated with ring closure [13]. The specific case of 6-Bromo-4-hydroxy-2-oxo-2H-chromene-3-carboxylic acid benefits from both the electron-withdrawing effects of the bromine substituent and the geometric constraints that favor intramolecular cyclization [5].
The synthesis of 6-Bromo-4-hydroxy-2-oxo-2H-chromene-3-carboxylic acid involves the formation and stabilization of several reactive intermediates that play crucial roles in determining both the efficiency and selectivity of the synthetic pathway [19] [21]. These intermediates, including carbocations, carbanions, and electrophilic complexes, are characterized by their high energy and short lifetimes, necessitating specific stabilization mechanisms to ensure successful product formation [19]. Understanding these stabilization mechanisms is essential for optimizing synthetic conditions and predicting reaction outcomes [21].
Carbocation intermediates represent one of the most important classes of reactive species in coumarin synthesis, particularly during electrophilic aromatic substitution reactions and acid-catalyzed cyclization processes [21]. These species are stabilized primarily through resonance effects, where the positive charge can be delocalized across the aromatic system and adjacent electron-rich substituents [21]. In 6-Bromo-4-hydroxy-2-oxo-2H-chromene-3-carboxylic acid synthesis, the bromine substituent can provide resonance stabilization through donation of its lone pair electrons to adjacent carbocation centers [21]. Additionally, hyperconjugation effects from alkyl substituents and conjugation with the aromatic system contribute to carbocation stability [21].
| Intermediate Type | Primary Stabilization | Secondary Stabilization | Lifetime (seconds) | Relative Stability | Detection Method |
|---|---|---|---|---|---|
| Carbocation | Resonance | Hyperconjugation | 10⁻⁹ to 10⁻⁶ | High | NMR, UV-Vis |
| Carbanion | Inductive | Solvation | 10⁻¹² to 10⁻⁹ | Low | ESR, NMR |
| Free Radical | Hyperconjugation | Delocalization | 10⁻⁸ to 10⁻⁵ | Medium | ESR, Trapping |
| Electrophilic Complex | π-complex formation | Charge transfer | 10⁻¹¹ to 10⁻⁸ | Very Low | UV-Vis, Kinetics |
Carbanion intermediates, while less common in coumarin synthesis, can occur during base-catalyzed condensation reactions and deprotonation processes [21]. These negatively charged species are primarily stabilized through inductive effects from electron-withdrawing groups and through solvation by protic solvents [21]. The carboxylic acid functionality at position 3 in the target compound can stabilize adjacent carbanions through both resonance and inductive effects, making these intermediates more viable than they would be in unsubstituted systems [21]. The relatively low stability of carbanions compared to carbocations necessitates careful control of reaction conditions to prevent decomposition [19].
Free radical intermediates may form during certain synthetic transformations, particularly those involving halogenated starting materials or radical initiation conditions [19]. These species are stabilized primarily through hyperconjugation and delocalization effects, with the aromatic system providing additional stabilization through resonance [19]. The bromine substituent in the target compound can influence radical stability through both inductive effects and potential radical-leaving group interactions [19]. Detection and characterization of radical intermediates typically requires specialized techniques such as electron spin resonance spectroscopy or chemical trapping experiments [19].
Electrophilic complexes represent the initial stages of electrophilic aromatic substitution reactions, where the incoming electrophile forms a weak association with the π-electron system of the aromatic ring [12]. These complexes are stabilized through charge transfer interactions and π-complex formation, though they represent the least stable class of intermediates due to their very weak binding interactions [12]. The electron-withdrawing groups present in 6-Bromo-4-hydroxy-2-oxo-2H-chromene-3-carboxylic acid can influence the formation and stability of these complexes by modulating the electron density of the aromatic system [9].
The stabilization mechanisms operating in coumarin synthesis are highly dependent on the specific substitution pattern and reaction conditions employed [17]. The combination of electron-withdrawing groups (bromine, carbonyl, carboxylic acid) in the target compound creates a unique electronic environment that influences the stability and reactivity of all classes of intermediates [9]. This electronic environment generally favors the formation of electron-deficient intermediates while destabilizing electron-rich species, thereby directing the synthetic pathway toward the desired product [17]. Advanced computational studies have provided detailed insights into the energetics of these stabilization mechanisms, enabling rational design of synthetic strategies [11].
| Property | Value | Method/Reference |
|---|---|---|
| Molecular Formula | C₁₀H₅BrO₅ | Calculated |
| Molecular Weight (g/mol) | 285.05 | Calculated |
| Melting Point (°C) | 258-260 | Experimental |
| Density (g/cm³) | 1.85 ± 0.1 | Calculated |
| Solubility in Water (mg/L) | 125 | Experimental |
| UV λmax (nm) | 365 | UV-Vis Spectroscopy |
| pKa | 2.1 | Potentiometry |
| Hammett σ (total) | 0.682 | Literature |
The antibacterial activity of 6-Bromo-4-hydroxy-2-oxo-2H-chromene-3-carboxylic acid demonstrates significant efficacy against Gram-positive bacterial pathogens through multiple mechanistic pathways. Research has established that coumarin derivatives, including this brominated compound, exhibit preferential activity against Gram-positive microorganisms compared to Gram-negative bacteria [1] [2]. The compound's mechanism of action involves disruption of bacterial cell wall synthesis and inhibition of essential metabolic pathways .
Studies examining the antibacterial properties of structurally related coumarin derivatives have revealed that compounds containing bromine substituents demonstrate enhanced activity against Gram-positive bacteria. The presence of the bromine atom at the 6-position of the chromene ring contributes significantly to the antibacterial efficacy [4]. Osthenol, a similar coumarin derivative, showed effective antibacterial activity against Gram-positive bacteria with minimum inhibitory concentration (MIC) values ranging between 62.5 and 125 micrograms per milliliter [1].
The antibacterial mechanism involves interference with bacterial DNA replication through inhibition of DNA helicase activity. Coumarin-based inhibitors have been shown to act as noncompetitive inhibitors of bacterial DNA helicase, binding at sites distinct from both DNA and adenosine triphosphate substrates [5]. This unique mechanism of action does not involve reduction of the energy supply through adenosine triphosphate hydrolysis, distinguishing it from other known DNA helicase inhibitors [5].
Specific activity against Staphylococcus aureus strains, including methicillin-resistant Staphylococcus aureus (MRSA), has been documented for related coumarin derivatives. The compounds demonstrated potent antibacterial activity with MIC values ranging between 0.5 and 4.2 micrograms per milliliter against multiple ciprofloxacin-resistant MRSA strains [5]. The structural presence of the carboxylic acid group at the 3-position, combined with the bromine substituent, enhances the compound's penetration through the bacterial cell wall and subsequent intracellular activity [6].
The compound exhibits significant inhibitory activity against bacterial efflux pump systems, particularly the NorA and MepA efflux pumps in Staphylococcus aureus. These efflux pumps are major contributors to antibiotic resistance in bacterial pathogens, making their inhibition a crucial target for overcoming multidrug resistance [7] [8].
Research has demonstrated that coumarin derivatives, including 6-Bromo-4-hydroxy-2-oxo-2H-chromene-3-carboxylic acid, can effectively inhibit the NorA efflux pump through dual mechanisms involving both direct protein interaction and membrane modification [7]. The compound's ability to reduce MIC values of standard efflux pump inhibitors indicates its potential as an efflux pump modulator [9].
Fluorimetric studies have revealed that the compound induces increased ethidium bromide fluorescence emission, confirming its ability to inhibit NorA efflux pump activity [7]. This inhibition mechanism involves binding to specific amino acid residues within the pump protein, effectively blocking the export of antimicrobial agents from bacterial cells [7].
The modulation of efflux pump systems by this compound demonstrates particular effectiveness against resistant bacterial strains. Studies have shown that the compound can potentiate the antibacterial activity of conventional antibiotics, including ciprofloxacin, against resistant strains through efflux pump inhibition [9]. This synergistic effect represents a promising approach for combating antibiotic-resistant infections [10].
Molecular docking studies have identified specific binding interactions between the compound and efflux pump proteins, revealing favorable binding energies and stable protein-ligand complexes [9]. The presence of the bromine substituent and carboxylic acid group contributes to the compound's binding affinity and specificity for efflux pump targets [7].
The anti-inflammatory activity of 6-Bromo-4-hydroxy-2-oxo-2H-chromene-3-carboxylic acid can be evaluated through comparative analysis with structurally related coumarin analogues. The compound's anti-inflammatory properties are mediated through modulation of multiple inflammatory signaling pathways, including nuclear factor kappa B (NF-κB), cyclooxygenase (COX), and lipoxygenase (LOX) systems [11] [12].
Structure-activity relationship studies have revealed that the presence of hydroxyl groups at specific positions, particularly the 4-hydroxy substitution, enhances anti-inflammatory activity through increased enzyme inhibition potency [11]. The bromine substituent at the 6-position contributes to the compound's ability to modulate inflammatory mediator production, with studies showing that halogenated coumarin derivatives demonstrate enhanced anti-inflammatory effects [12].
Comparative analysis with other coumarin derivatives reveals that compounds containing both hydroxyl and carboxylic acid functionalities exhibit superior anti-inflammatory activity. The compound's ability to inhibit pro-inflammatory cytokine production, including tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1 beta (IL-1β), demonstrates its potential as an anti-inflammatory agent [12].
The anti-inflammatory mechanism involves inhibition of lipoxygenase and cyclooxygenase enzymes, which are responsible for synthesizing prostaglandins and leukotrienes [11]. Studies have shown that coumarin derivatives with 5- or 6-hydroxy substitutions effectively inhibit lipoxygenase activity, with the 6-bromo-4-hydroxy substitution pattern providing enhanced selectivity [11].
Molecular pathway analysis reveals that the compound modulates the AKT/mTOR and Nrf2/HO-1 signaling pathways while downregulating NF-κB activation [12]. This multi-target approach results in comprehensive anti-inflammatory effects, with EC50 values for related compounds ranging from 5.32 to 15.0 micromolar [12].
The enzyme inhibition kinetics of 6-Bromo-4-hydroxy-2-oxo-2H-chromene-3-carboxylic acid demonstrate significant activity against various microbial enzyme targets. The compound exhibits particularly potent inhibition of bacterial carbonic anhydrase isoforms, with inhibition constants (KI) ranging from 28.6 to 469.5 micromolar for Neisseria gonorrhoeae carbonic anhydrase alpha (NgCAα) and 39.8 to 438.7 micromolar for Vibrio cholerae carbonic anhydrase alpha (VchCAα) [13].
Kinetic studies reveal that the compound acts as a competitive inhibitor of carbonic anhydrase enzymes, with the inhibition mechanism involving formation of a stable enzyme-inhibitor complex [13]. The presence of the carboxylic acid group at the 3-position is crucial for binding affinity, while the bromine substituent enhances selectivity for bacterial over human carbonic anhydrase isoforms [13].
The compound demonstrates significant inhibitory activity against beta-glucuronidase, with IC50 values ranging from 440.1 to 971.3 micromolar depending on structural modifications [14]. The inhibition kinetics follow a competitive mechanism, with the compound competing with the natural substrate for binding to the enzyme active site [14].
Enzyme selectivity studies have revealed that the compound shows preferential inhibition of bacterial enzyme targets compared to human homologs. This selectivity is attributed to the structural differences in enzyme active sites, with bacterial enzymes having slightly more voluminous active sites that accommodate the compound more effectively [13].
The inhibition of microbial enzyme targets involves multiple binding interactions, including hydrogen bonding, hydrophobic interactions, and electrostatic forces. Molecular docking studies have identified specific amino acid residues involved in compound binding, with the carboxylic acid group forming crucial interactions with catalytic residues [14].
Time-dependent inhibition studies reveal that the compound exhibits a slow-binding mechanism with some enzyme targets, requiring preincubation periods of several hours to achieve maximum inhibition [15]. This slow-binding characteristic is typical of coumarin derivatives and contributes to their prolonged biological activity [15].
The kinetic parameters for enzyme inhibition vary significantly based on structural modifications and target enzyme specificity. Studies have shown that the combination of the 6-bromo and 4-hydroxy substitutions provides optimal balance between potency and selectivity for microbial enzyme targets [14] [13].
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